Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring electron-withdrawing groups (EWGs): a nitro (-NO₂) group at the 4' position and a trifluoromethyl (-CF₃) group at the 3' position, with a methyl ester at the 4-position of the biphenyl scaffold. Biphenyl derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[4-nitro-3-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4/c1-23-14(20)10-4-2-9(3-5-10)11-6-7-13(19(21)22)12(8-11)15(16,17)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRXACUJLBOGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which suggests that this compound might interact with palladium catalysts and organoboron reagents.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in transmetalation, a process where an organic group is transferred from boron to palladium.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to carbon-carbon bond formation, given its potential role in suzuki–miyaura coupling reactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4’-nitro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate is currently unavailable. The compound’s molecular weight is 28122, which could influence its bioavailability and pharmacokinetic properties.
Biological Activity
Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS Number: 886361-47-3) is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₀F₃NO₄
- Molecular Weight : 325.243 g/mol
- Melting Point : 143-145 °C
- Purity : ≥95% .
The biological activity of this compound is largely attributed to its ability to participate in biochemical pathways that involve carbon-carbon bond formation, particularly through mechanisms like the Suzuki-Miyaura coupling reaction. This reaction is essential in medicinal chemistry for synthesizing various biologically active compounds .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's structural analogs have shown high potency against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines. Notably, some derivatives demonstrated inhibition percentages exceeding 80% across multiple cancer types .
| Cell Line | % Inhibition |
|---|---|
| T-47D (Breast) | 90.47% |
| SR (Leukemia) | 81.58% |
| SK-MEL-5 (Melanoma) | 84.32% |
| MDA-MB-468 (Breast) | 84.83% |
Anti-inflammatory Effects
Trifluoromethyl-containing compounds have been studied for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Although specific data for this compound is limited, related compounds have shown promising IC50 values in the micromolar range against these enzymes .
Case Studies
-
Anticancer Efficacy Study :
A study evaluated a series of trifluoromethylated biphenyl derivatives, including this compound, against a panel of cancer cell lines. The findings highlighted its potential as an anticancer agent with significant growth inhibition across various types of cancer cells . -
Mechanistic Insights :
Another study focused on the mechanism through which trifluoromethyl groups enhance the biological activity of aromatic compounds. It was found that these groups could alter the electronic properties of the molecule, increasing its reactivity and interaction with biological targets .
Scientific Research Applications
Organic Synthesis
Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is utilized as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making it valuable in drug development.
Case Study: Synthesis of Bioactive Compounds
Recent studies have demonstrated the use of this compound in synthesizing bioactive molecules. For instance, it has been employed in the preparation of novel anti-cancer agents by facilitating the formation of complex heterocycles through nucleophilic substitution reactions. The incorporation of the trifluoromethyl moiety is particularly advantageous for improving pharmacological profiles.
Medicinal Chemistry
The compound's nitro and trifluoromethyl groups contribute to its potential as a pharmacophore in drug design. Its derivatives have been investigated for various biological activities, including anti-inflammatory and anti-tumor properties.
Case Study: Anti-inflammatory Agents
Research has indicated that modifications of this compound can yield compounds with significant anti-inflammatory effects. For example, derivatives have shown promise in inhibiting specific pathways involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.
Materials Science
In materials science, this compound serves as a building block for developing advanced materials with specific electronic and optical properties. Its ability to form stable structures allows for its use in creating polymers and other materials with tailored characteristics.
Case Study: Development of Conductive Polymers
Studies have explored the incorporation of this compound into conductive polymer systems. The resulting materials exhibit enhanced conductivity and stability, making them suitable for applications in electronic devices and sensors.
Environmental Applications
The environmental impact of chemical compounds is an essential consideration in their application. This compound has been investigated for its potential role in environmental remediation processes.
Case Study: Photodegradation Studies
Research has focused on the photodegradation of this compound under UV light conditions to assess its environmental persistence and degradation pathways. Understanding these processes is crucial for evaluating its safety and environmental impact.
Summary Table
| Application Area | Key Findings | Potential Implications |
|---|---|---|
| Organic Synthesis | Used as an intermediate for bioactive compounds | Drug development and synthesis efficiency |
| Medicinal Chemistry | Potential anti-inflammatory agents | Treatment for chronic diseases |
| Materials Science | Building block for conductive polymers | Applications in electronics |
| Environmental Applications | Investigated for photodegradation | Assessment of environmental safety |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The biphenyl core of this compound makes it amenable to palladium-catalyzed cross-coupling reactions. A study demonstrated the use of a palladium–BIAN–NHC chloro dimer catalyst for coupling aryl chlorides with boronic acids under mild conditions . For example:
Reaction Scheme
Key Conditions
Nitro Group Reduction
The nitro (-NO₂) group at the 4' position can be selectively reduced to an amine (-NH₂) using hydrogenation or metal-based reductants. While specific data for this compound is limited, analogous reductions of nitroaromatics typically employ:
-
Catalytic hydrogenation (H₂/Pd-C)
-
LiAlH₄ in anhydrous conditions
Ester Hydrolysis
The methyl ester (-COOCH₃) undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid:
Conditions Reported for Analogues
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups deactivate the aromatic ring, directing electrophiles to meta positions. Example reactions include:
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50–100°C)
-
Halogenation : Limited reactivity due to deactivation
Comparative Reactivity of Substituted Biphenyls
Stability and Handling
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
Below is a comparison with structurally similar compounds:
Table 1: Key Properties of Analogs
Physicochemical Properties
- Melting Points and Yields : While direct data is unavailable, analogs like VM-6 () exhibit melting points of 127–129°C, suggesting that the target compound may have similar thermal stability. Yields for biphenyl carboxylates range from 48% to 84% in cross-coupling reactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4'-nitro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core. For example, aryl halides can be coupled with boronic acids under inert atmospheres, using ligands like triphenylphosphine and bases such as Na₂CO₃ . The nitro and trifluoromethyl groups are introduced through sequential functionalization: nitration via mixed acid (HNO₃/H₂SO₄) and trifluoromethylation using reagents like CF₃I in the presence of CuI catalysts . Optimizing temperature (50–100°C) and solvent polarity (e.g., DMF or THF) is critical to minimize byproducts (e.g., dehalogenation or over-nitration) .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Methodological Answer : Characterization involves:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
- ¹H/¹³C-NMR to verify regioselectivity of substituents (e.g., distinguishing nitro vs. trifluoromethyl positions via coupling patterns) .
- HPLC-PDA (≥95% purity) with reverse-phase C18 columns, using acetonitrile/water gradients.
- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. What strategies address contradictory data in regioselectivity during trifluoromethylation or nitration steps?
- Methodological Answer : Contradictions often arise from competing electronic (e.g., nitro as a meta-director) and steric effects. To resolve this:
- Computational modeling (DFT calculations) predicts preferential sites for electrophilic attack .
- Isotopic labeling (e.g., ¹⁵N-nitration) tracks substituent positioning via NMR .
- Competitive experiments with model substrates (e.g., monosubstituted biphenyls) isolate steric/electronic contributions .
Q. How can reaction yields be improved for large-scale synthesis while maintaining cost efficiency?
- Methodological Answer :
- Flow chemistry enhances mixing and heat transfer for exothermic nitration/trifluoromethylation steps, reducing side reactions .
- Catalyst recycling : Immobilized Pd nanoparticles on mesoporous silica improve turnover number (TON) in cross-coupling steps .
- Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME) reduces waste and improves trifluoromethylation efficiency by 20% .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Methodological Answer :
- Hydrolytic stability assays (pH 1–14, 25–80°C) show the methyl ester group resists saponification below pH 10 due to electron-withdrawing nitro/trifluoromethyl groups stabilizing the carbonyl .
- Kinetic studies (UV-Vis monitoring) reveal nitro group reduction (e.g., via Zn/HCl) proceeds faster than ester cleavage, enabling selective derivatization .
Structural and Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
